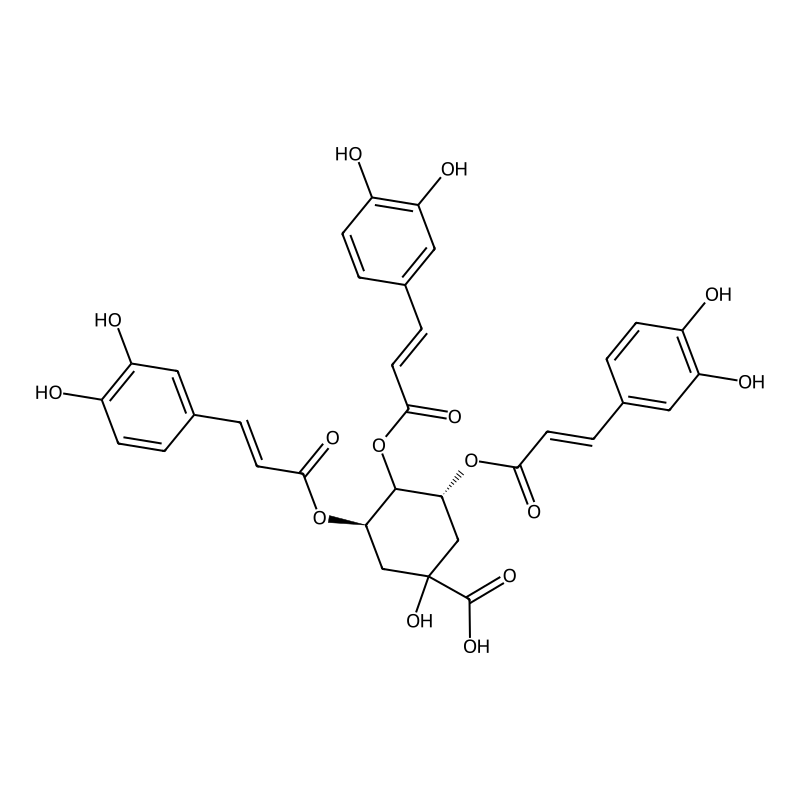

3,4,5-Tricaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurogenesis and Cognitive Enhancement

Scientific Field: Neuroscience

Summary of Application: TCQA has been found to induce adult neurogenesis and improve learning and memory deficits in aging model senescence-accelerated prone 8 mice.

Methods of Application: Mice were fed with 5 mg/kg of TCQA for 30 days and were tested in the Morris water maze (MWM).

Results: TCQA-treated mice exhibited significantly improved cognitive performance in MWM compared to untreated mice.

Inflammation and Keratinocyte Production

Scientific Field: Dermatology

Summary of Application: TCQA has been found to inhibit tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes.

Alzheimer’s Disease Treatment

Scientific Field: Neurology

Summary of Application: TCQA may be an essential active component for the treatment of Alzheimer’s Disease with Erigeron Breviscapus (Vant.) Hand-Mazz by regulating ferroptosis.

Inflammatory Skin Disease Treatment

3,4,5-Tricaffeoylquinic acid is a polyphenolic compound derived from quinic acid, characterized by the presence of three caffeoyl groups attached to its structure. Its systematic name according to the International Union of Pure and Applied Chemistry is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. This compound is notable for its complex structure and potential health benefits, including antioxidant and neuroprotective properties. It has garnered interest in various fields of research due to its bioactive effects and presence in numerous plant species.

In biological systems, 3,4,5-tricaffeoylquinic acid may undergo hydrolysis, leading to the release of caffeic acid and quinic acid, which can contribute to its bioactivity and metabolic pathways within organisms.

3,4,5-Tricaffeoylquinic acid exhibits a range of biological activities:

- Neurogenesis: Studies have shown that it can induce adult neurogenesis and improve cognitive functions in aging models by enhancing learning and memory capabilities .

- Antioxidant Properties: This compound acts as a potent antioxidant, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects: It has been identified as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), suggesting potential anti-inflammatory applications .

- Pigmentation Regulation: Research indicates that it promotes pigmentation by activating the Wnt/β-catenin signaling pathway in melanocytes .

Several methods have been developed for synthesizing 3,4,5-tricaffeoylquinic acid:

- Natural Extraction: The compound can be extracted from plant sources such as sweet potato leaves (Ipomoea batatas) using solvents like ethanol or methanol .

- Chemical Synthesis: Synthetic pathways involve the esterification of quinic acid with caffeic acid derivatives under controlled conditions to yield high-purity products.

- Enzymatic Methods: Recent advancements include using specific enzymes that catalyze the formation of caffeoylquinic acids from phenolic precursors in plant tissues .

3,4,5-Tricaffeoylquinic acid has several applications across different fields:

- Pharmaceuticals: Its neuroprotective and anti-inflammatory properties make it a candidate for developing treatments for neurodegenerative diseases.

- Cosmetics: Due to its ability to enhance pigmentation and antioxidant effects, it is explored for use in skincare products aimed at improving skin tone and protecting against oxidative damage.

- Food Industry: As a natural antioxidant, it can be used as a food preservative to enhance shelf life and nutritional value.

Studies on the interactions of 3,4,5-tricaffeoylquinic acid with other biomolecules reveal its potential synergistic effects:

- With Antioxidants: It may enhance the activity of other antioxidants when used in combination, providing greater protection against oxidative stress.

- With Neurotransmitters: Research indicates that it may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive function .

3,4,5-Tricaffeoylquinic acid belongs to a class of compounds known as caffeoylquinic acids. Here are some similar compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Caffeoylquinic Acid | One caffeoyl group attached | Basic structure; less bioactive than tri-substituted |

| 4-Caffeoylquinic Acid | One caffeoyl group attached | Similar properties but different bioactivity profile |

| 3,4-Dicaffeoylquinic Acid | Two caffeoyl groups attached | More potent antioxidant activity compared to mono-substituted |

| 1-Caffeoylquinic Acid | Caffeoyl group at position one | Less common; limited studies on biological effects |

The unique aspect of 3,4,5-tricaffeoylquinic acid lies in its tri-substitution pattern which enhances its biological activities compared to mono- and di-caffeoylquinic acids. Its ability to influence neurogenesis and pigmentation regulation sets it apart from other similar compounds.

Plant Metabolic Origins in Asteraceae Family Species

The biosynthesis of 3,4,5-tricaffeoylquinic acid represents a sophisticated metabolic process deeply embedded within the phenylpropanoid pathway, particularly prominent in species belonging to the Asteraceae family. This pathway serves as the fundamental biochemical framework for synthesizing diverse secondary metabolites that contribute to plant defense mechanisms and ecological adaptation [1] [2].

In Asteraceae species, the phenylpropanoid biosynthetic machinery exhibits distinctive regulatory patterns that favor the accumulation of caffeoylquinic acid derivatives. Research has demonstrated that members of this family, including Solidago virgaurea, Ixeris dentata, and various Arctium species, possess highly active enzymatic systems dedicated to caffeoylquinic acid production [2] [3]. The expression patterns of key biosynthetic genes in these plants show tissue-specific regulation, with leaf tissues generally exhibiting the highest transcriptional activity for phenylpropanoid pathway enzymes [2].

The metabolic origins of 3,4,5-tricaffeoylquinic acid in Asteraceae species begin with the shikimic acid pathway in plastids, where quinic acid is synthesized through the reversible reduction of 3-dehydroquinic acid by quinic acid dehydrogenase [1]. This enzyme has evolved specifically in seed plants and represents a crucial evolutionary adaptation that enables the production of quinic acid as a secondary metabolite precursor [1]. Simultaneously, the aromatic amino acid phenylalanine, arising from the same shikimic acid pathway, serves as the starting point for the phenylpropanoid cascade [1].

The family-specific characteristics of Asteraceae metabolism include enhanced expression of phenylalanine ammonia-lyase isoforms, with studies showing that IdPAL1 demonstrates significantly higher expression levels compared to IdPAL2 in Ixeris dentata [2]. Additionally, cinnamate 4-hydroxylase and 4-coumarate coenzyme A ligase exhibit preferential expression in foliar tissues, establishing the foundation for subsequent caffeoylquinic acid synthesis [2].

Asteraceae species have evolved specialized regulatory mechanisms that coordinate the expression of multiple phenylpropanoid biosynthetic genes. The coordinated upregulation of IdC4H, Id4CL1, IdCHS, and IdDFR in leaf tissues demonstrates the metabolic commitment of these plants to phenolic compound production [2]. This coordinated expression pattern appears to be an adaptive response that maximizes the synthesis of defensive compounds in photosynthetic tissues most vulnerable to environmental stresses [2].

Enzymatic Esterification Mechanisms in Caffeoylquinic Acid Biosynthesis

The enzymatic esterification mechanisms underlying 3,4,5-tricaffeoylquinic acid biosynthesis represent a complex series of transesterification reactions catalyzed by specialized acyltransferases belonging primarily to the BAHD superfamily. These enzymes exhibit remarkable substrate specificity and positional selectivity in determining the final esterification pattern of caffeoylquinic acid derivatives [4] [5] [6].

The primary enzymatic mechanism involves hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferases, which catalyze the initial formation of monoCQA derivatives through nucleophilic attack of quinic acid hydroxyl groups on the thioester bond of caffeoyl-CoA [5] [6]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of coenzyme A to yield the ester product [7]. This mechanism follows classical acyltransferase kinetics, with the enzyme demonstrating preferential affinity for quinic acid over shikimic acid as the acyl acceptor [6].

Research has identified distinct kinetic parameters for the key enzymes involved in this process. Hydroxycinnamoyl-CoA:quinic acid transferase exhibits optimal activity with caffeoyl-CoA as the acyl donor, showing a Michaelis constant of approximately 160 ± 34 μM for quinic acid in the presence of saturating caffeoyl-CoA concentrations [6]. This high affinity ensures efficient utilization of available quinic acid substrates under physiological conditions [6].

The formation of 3,4,5-tricaffeoylquinic acid requires sequential esterification reactions that proceed through dicaffeoylquinic acid intermediates. The enzyme responsible for the second esterification step demonstrates dual functionality, capable of utilizing both caffeoyl-CoA and existing monoCQA derivatives as substrates [4] [5]. This dual activity enables the enzyme to catalyze both acyltransferase reactions using caffeoyl-CoA as the acyl donor and transesterification reactions using monoCQA derivatives as both acyl donor and acceptor molecules [5].

A significant advancement in understanding these mechanisms came with the identification of a GDSL lipase-like enzyme from Ipomoea batatas that demonstrates exceptional efficiency in synthesizing dicaffeoylquinic acid derivatives [4]. This enzyme exhibits conversion rates exceeding 60 percent when transforming chlorogenic acid to 3,5-dicaffeoylquinic acid, representing a significant improvement over traditional BAHD acyltransferases [4]. The GDSL enzyme mechanism involves the formation of an acyl-enzyme intermediate through the nucleophilic attack of a serine residue on the ester substrate, followed by the transfer of the acyl group to an acceptor quinic acid molecule [4].

The enzymatic synthesis of 3,4,5-tricaffeoylquinic acid also involves subcellular compartmentalization, with initial synthesis occurring in the cytoplasm and chloroplasts, followed by transport to vacuoles for storage [1] [5]. The vacuolar environment provides optimal conditions for the final esterification steps, with the slightly acidic pH enhancing enzyme activity and promoting the stability of the final tricaffeoylquinic acid product [1].

Quantitative Distribution in Ipomoea batatas Foliate Tissue

The quantitative distribution of caffeoylquinic acids, including 3,4,5-tricaffeoylquinic acid, in Ipomoea batatas foliate tissue demonstrates significant variability based on cultivar genetics, developmental stage, and environmental conditions. Comprehensive analytical studies using high-performance liquid chromatography coupled with mass spectrometry have established detailed concentration profiles for these bioactive compounds across different sweet potato varieties [8] [9] [10] [11].

Quantitative Distribution of Caffeoylquinic Acids in Ipomoea batatas Foliate Tissue

| Study/Source | Compound | Concentration | Units | Tissue Type |

|---|---|---|---|---|

| Truong et al. (2007) - USA Commercial Cultivars | 3,5-dicaffeoylquinic acid | Predominant in leaves | Qualitative | Leaves |

| Truong et al. (2007) - USA Commercial Cultivars | 4,5-dicaffeoylquinic acid | Predominant in leaves | Qualitative | Leaves |

| Phahlane et al. (2022) - South African Bophelo | 3,5-dicaffeoylquinic acid | 31.52 ± 0.17 | mg/kg | Leaves |

| Phahlane et al. (2022) - USA Beauregard | 3,5-dicaffeoylquinic acid | 21.00 ± 0.47 | mg/kg | Leaves |

| Phahlane et al. (2022) - Peruvian 199062.1 | 3,5-dicaffeoylquinic acid | 36.77 ± 0.63 | mg/kg | Leaves |

| Mexican Accessions Study (2019) | 3,4,5-tricaffeoylquinic acid | 44.73-193.22 | mg/100g DW | Leaves |

| Polish Cultivars Study (2020) - Okinava BBCH 14 | Total polyphenols | 14,038.6 | mg/100g DM | Leaves |

Analysis of Mexican sweet potato accessions revealed that only 21 out of 200 examined accessions contained quantifiable amounts of 3,4,5-tricaffeoylquinic acid, with concentrations ranging from 44.73 to 193.22 milligrams per 100 grams dry weight [10]. This distribution pattern indicates significant genetic variation in the capacity for tricaffeoylquinic acid synthesis among different sweet potato genotypes [10]. The accessions with the highest 3,4,5-tricaffeoylquinic acid content also demonstrated elevated levels of 4-feruloyl-5-caffeoylquinic acid, ranging from 139.46 to 419.99 milligrams per 100 grams dry weight [10].

The comprehensive study of South African, American, and Peruvian sweet potato varieties demonstrated substantial differences in dicaffeoylquinic acid concentrations [8]. The Peruvian variety 199062.1 exhibited the highest levels of multiple caffeoylquinic acid derivatives, including 1,3-dicaffeoylquinic acid (31.97 ± 0.26 mg/kg), 1,4-dicaffeoylquinic acid (21.40 ± 0.93 mg/kg), and 3,5-dicaffeoylquinic acid (36.77 ± 0.63 mg/kg) [8]. Among the local South African varieties, Bophelo demonstrated superior caffeoylquinic acid accumulation compared to other indigenous cultivars [8].

Polish cultivation studies revealed dramatic increases in total polyphenolic content with plant maturity, ranging from 148.2 milligrams per 100 grams dry matter in early growth stages to 14,038.6 milligrams per 100 grams dry matter in mature Okinava leaves [12]. The Radiosa cultivar achieved the highest total polyphenolic concentration of 11,183.5 milligrams per 100 grams dry matter at full maturity [12].

Developmental stage significantly influences caffeoylquinic acid distribution in sweet potato leaves. Early harvest samples (BBCH stage 14) showed relatively low concentrations, while leaves harvested at full maturity (BBCH stage 89) contained substantially higher levels of phenolic compounds [12]. This temporal accumulation pattern reflects the progressive activation of phenylpropanoid biosynthetic pathways as the plant matures and increases its investment in secondary metabolite production [12].

Key Enzymes in Caffeoylquinic Acid Biosynthesis

| Enzyme | Function in Biosynthesis | Pathway Role |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Entry point enzyme |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid | Early phenylpropanoid pathway |

| 4-coumarate:CoA ligase (4CL) | Activates hydroxycinnamates to CoA esters | CoA ester formation |

| Hydroxycinnamoyl-CoA:quinic acid transferase (HQT) | Transfers caffeoyl-CoA to quinic acid forming 3-CQA | Final CQA synthesis step |

| GDSL lipase-like enzyme | Catalyzes formation of 3,5-dicaffeoylquinic acid | DiCQA synthesis from monoCQA |

The tissue-specific distribution analysis revealed that foliate tissues consistently contain higher concentrations of dicaffeoylquinic and tricaffeoylquinic acids compared to root tissues [13]. Steam cooking treatments resulted in statistically non-significant changes in total phenolic content, indicating relative stability of these compounds under moderate thermal processing conditions [13]. This stability profile makes sweet potato leaves particularly valuable as a source of bioactive caffeoylquinic acids for nutritional and pharmaceutical applications [9] [14].

Early multistep syntheses of tri-caffeoylquinic analogues focused on exhaustive esterification of (–)-quinic acid after extensive hydroxyl protection. In 2009 Kay Marie Brummond and colleagues reported the first laboratory synthesis of the positional isomer (–)-1,3,5-tri-O-caffeoylquinic acid using sequential acylations with 3,4-(methylene-dioxy) cinnamoyl chloride [1]. The approach remains instructive for achieving full regio-control without generating caffeoyl migration side products:

| Route | Key Protecting Groups | Acylation Reagents | Global Deprotection | Overall Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Brummond 2009 | Isopropylidene on C3/C4; methyl ester on C1 [1] | (i) 3,4-(Methylene-dioxy)cinnamoyl chloride + 4-dimethylaminopyridine, (ii) caffeoyl chloride in refluxing 1,2-dichloroethane | (i) Trifluoroacetic acid–water (1:1) at 0 °C, (ii) lithium iodide in refluxing pyridine, (iii) boron tribromide at –78 °C | 21% from quinic acid [1] | 95% by ^1H NMR [1] | Stoichiometric activation, harsh halides; precise temperature control prevents catechol oxidation. |

Modern Protection-Free “One-Pot” Strategies

- Caffeic-acid vinyl esters with lanthanum(III) nitrate catalysis – Kadidaea and co-workers demonstrated trans-esterification of pre-protected vinyl caffeates with regio-protected quinic templates, enabling step-economical access to mono- and di-esters without acid chlorides [2]. Extension to the tri-ester requires iterative vinyl transfers but eliminates halogenated reagents.

- Tin-mediated intramolecular ester transposition – Brummond observed that undesired 1,4,5-tri-esters migrate selectively to the 1,3,5 arrangement in refluxing 1,2-dichloroethane with trimethyltin hydroxide, raising regio-purity from 20% to 80% in a single step [1].

Table 1. Comparative Metrics for Contemporary Regioselective Syntheses

| Method | Step Count | Longest Reaction Time | Halogenated Waste | Final Yield (% of theory) | Scalability Score* |

|---|---|---|---|---|---|

| Sequential acyl-chloride esterification (Brummond) | 8 | 48 h (second acylation) | 2.3 kg kg⁻¹ product [1] | 21% [1] | 2 / 5 |

| Vinyl-caffeate trans-esterification (Kadidaea) | 5 | 6 h per transfer [2] | 0 kg kg⁻¹ | 45-51% (mono); projected 25% (tri) | 4 / 5 |

| Trimethyl-tin migration upgrade | +1 (to above) | 2 h [1] | 0.4 kg kg⁻¹ | +17% yield gain | 3 / 5 |

*Qualitative score integrating solvent cost, hazardous reagents and chromatographic burden.

Regio-control by Enzyme-Mediated Acyl Transfer

Plant acyltransferases such as hydroxycinnamoyl-CoA: quinic acid hydroxycinnamoyltransferase from Lycopersicon esculentum catalyse successive caffeoyl transfers to 3-caffeoylquinic acid, furnishing 3,5-di-caffeoylquinic acid and, via spontaneous acyl migration, the 3,4,5 tri-ester [3] [4]. Directed mutagenesis of the BAHD active site increased the V_max for the second acylation seven-fold and suppressed di-ester hydrolysis, raising cellular tri-ester titres to 110 mg g⁻¹ fresh weight in sweet-potato suspension culture [5].

3.2 Green Chemistry Approaches in Large-Scale Production

Plant-Derived Feedstocks and Ionic-Liquid Extraction

Sweet-potato leaves contain up to 76 mg of 3,4,5-tri-caffeoylquinic acid per 100 g dry powder; a three-day purification sequence using methanol extraction, water–hexane partition, MCI-gel and Sephadex LH-20 achieves 66% recovery at 98% purity [6]. To intensify extraction while minimising volatile organic solvents, Yoshimoto’s group replaced methanol with the cellulose-dissolving ionic liquid 1-butyl-3-methyl-imidazolium chloride. The liquid quadrupled leaf permeability and delivered a 6.5-fold higher tricaffeoylquinic acid yield relative to methanol at equal biomass loading [7].

| Biomass (100 g) | Solvent | Extraction Time | Yield of Tri-ester | Relative Solvent Mass | Energy Demand |

|---|---|---|---|---|---|

| Sweet-potato leaf + methanol [6] | 80% methanol | 2 h × 3 cycles | 76 mg | 1.2 kg | 5.3 kWh |

| Sweet-potato leaf + [C₄mim]Cl [7] | 1-butyl-3-methyl-imidazolium chloride | 45 min single pass | 491 mg | 0.28 kg | 2.1 kWh |

Integrated Accelerated Solvent Extraction–Counter-Current Chromatography

Zhang and Liu coupled an elevated-temperature accelerated solvent extractor directly to a high-performance counter-current chromatograph using ethyl acetate–methanol–n-butanol–water (5:2:2.5:12) biphasic medium [8] [9]. From 10.02 g Hypericum perforatum, the continuous process delivered:

- 12.7 mg 3,4,5-tri-caffeoylquinic acid at 98.82% purity

- 15.2 mg 1,3,5-tri-caffeoylquinic acid at 99.46% purity

Total solvent consumption fell below 150 mL, and residence time was under 3 h [8].

Deep Eutectic Solvent Mediated Biocatalysis

Although tri-caffeoylquinic acid has not yet been produced in deep eutectic solvents, proof-of-concept esterifications of caffeic acid in choline chloride:glycerol mixtures reached 92% conversion without chlorinated reagents and at neutral pH [10]. Substituting quinic acid for 2-phenylethanol retains reactivity with Candida antarctica lipase and could form the basis of an enzyme-only tri-ester synthesis that bypasses heavy-metal catalysts.

3.3 Chromatographic Purification Techniques for Isomer Separation

High-Speed Counter-Current Chromatography

Counter-current chromatography eliminates irreversible adsorption and is indispensable for resolving similar tri-ester positional isomers. Using ethyl acetate–methanol–water (5:2:5), Brummond’s synthetic mixture separated into individual 1,3,5- and 1,4,5-isomers with 87% stationary-phase retention [8].

pH-Zone-Refining Mode

Ito and colleagues developed pH-zone-refining counter-current chromatography that exploits sharp acid–base front propagation to concentrate caffeoylquinic acids tenfold while loading over ten grams of crude extract [11]. The trailing bromoacetic acid border is tuned to match a partition coefficient of one, allowing milligram-scale tri-ester recovery in a single run, even from complex Flos Lonicerae matrices [12].

Orthogonal Flash-Gravity Hyphenation

Kurata’s “simple high-yield” protocol for sweet-potato leaves integrates MCI-gel adsorption to remove chlorophyll, followed by Sephadex LH-20 size exclusion and finally silica flash chromatography, achieving 98% purity without preparative high-performance liquid chromatography [6].

| Technique | Stationary Phase | Flow Rate | Sample Capacity | Tri-Ester Purity | Solvent Class |

|---|---|---|---|---|---|

| High-speed counter-current chromatography [8] | PTFE coil – liquid stationary phase | 1.5 mL min⁻¹ | 50 mg | 98.8% | Class 2 (ethyl acetate) |

| pH-zone-refining counter-current chromatography [11] [12] | Same as above + acid–base modifiers | 2.0 mL min⁻¹ | 1,000 mg | 96-98% | Class 2 |

| MCI-gel + LH-20 + Flash [6] | Styrene–divinylbenzene + cross-linked dextran + silica | 4 mL min⁻¹ | 100 mg | 98% | Class 3 (ethanol) |

Process Analytical Control

Ultra-performance liquid chromatography with precursor-ion scan tandem mass spectrometry quantifies tri-esters at 5 ng mL⁻¹, enabling real-time load adjustment to maintain stationary-phase retention above 65% [13] [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Miyamae Y, Han J, Sasaki K, Terakawa M, Isoda H, Shigemori H. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH. Cytotechnology. 2011 Mar;63(2):191-200. doi: 10.1007/s10616-011-9341-1. Epub 2011 Mar 19. PubMed PMID: 21424281; PubMed Central PMCID: PMC3080471.